molecular formula C23H26O6 B12585180 3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 649551-47-3

3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12585180
CAS No.: 649551-47-3
M. Wt: 398.4 g/mol
InChI Key: MXEBOWBDFCJVJP-UHFFFAOYSA-N
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Description

3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenolic precursor and an aldehyde under acidic or basic conditions.

    Introduction of the octyl group: This step involves the alkylation of the benzopyran ring using an octyl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Esters or ethers.

Scientific Research Applications

3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific properties, such as UV protection or antimicrobial activity.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

3-Hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one is unique due to the presence of the octyl group, which can enhance its lipophilicity and potentially improve its bioavailability and cellular uptake compared to other flavonoids.

Properties

CAS No.

649551-47-3

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

3-hydroxy-7-octyl-2-(3,4,5-trihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C23H26O6/c1-2-3-4-5-6-7-8-14-9-10-16-19(11-14)29-23(22(28)20(16)26)15-12-17(24)21(27)18(25)13-15/h9-13,24-25,27-28H,2-8H2,1H3

InChI Key

MXEBOWBDFCJVJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C(=C3)O)O)O)O

Origin of Product

United States

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